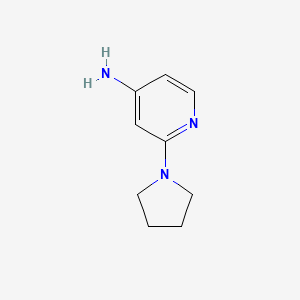

2-(Pyrrolidin-1-yl)pyridin-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)pyridin-4-amine

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to the generation of novel molecular entities with significant therapeutic potential. The molecule 2-(Pyrrolidin-1-yl)pyridin-4-amine represents a compelling convergence of two such "privileged structures": the aminopyridine core and the pyrrolidine ring. The aminopyridine moiety is a cornerstone in the development of kinase inhibitors and other targeted therapies, while the saturated pyrrolidine ring offers a three-dimensional architecture that can enhance binding affinity and modulate physicochemical properties.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

I. Strategic Synthesis: A Nucleophilic Aromatic Substitution Approach

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a halopyridine at the 2-position, which is susceptible to displacement by a nucleophilic amine.

A. The Core Reaction: Mechanistic Considerations

The SNAr reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species formed upon the addition of the nucleophile to the aromatic ring. The presence of an electron-withdrawing group, such as the pyridine nitrogen, facilitates the formation and stabilization of this intermediate, thereby driving the reaction forward. The choice of the leaving group (typically a halogen) and the reaction conditions are critical for achieving high yields and purity.

B. Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous aminopyridine derivatives. The starting material, 4-amino-2-chloropyridine, is a commercially available and versatile building block.[2]

Reaction Scheme:

A plausible synthetic route for this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 4-Amino-2-chloropyridine | 14432-12-3 | C₅H₅ClN₂ | Starting material |

| Pyrrolidine | 123-75-1 | C₄H₉N | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For extraction |

| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: To a microwave-safe reaction vial, add 4-amino-2-chloropyridine (1.0 eq.), potassium carbonate (2.0 eq.), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

-

Addition of Nucleophile: Add pyrrolidine (1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 1-2 hours. Alternatively, the reaction can be heated conventionally at a similar temperature, although reaction times may be longer.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure this compound.

Rationale for Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent like DMSO or NMP is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to overcome the activation energy barrier.

-

Base: An inorganic base such as potassium carbonate is used to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An organic base like diisopropylethylamine (DIPEA) can also be employed.

-

Temperature: Microwave heating is often preferred for its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating.

II. Comprehensive Characterization: Confirming Structure and Purity

A rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are indispensable for this purpose.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the different types of protons in the molecule. Expected signals include those for the aromatic protons on the pyridine ring, the protons of the pyrrolidine ring, and the amine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

2. Mass Spectrometry (MS):

-

Low-Resolution Mass Spectrometry (LRMS): This will confirm the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the molecule, allowing for the determination of its elemental composition.

B. Chromatographic Analysis

1. High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the purity of the compound. A single, sharp peak is indicative of a pure sample. Different solvent systems and columns can be used to optimize the separation.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of the molecular weight of the target compound.

Typical Characterization Data:

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons (δ 6.0-8.0 ppm), pyrrolidine protons (δ 1.8-3.5 ppm), and an amine proton (variable). |

| ¹³C NMR | Signals for aromatic carbons (δ 100-160 ppm) and aliphatic carbons of the pyrrolidine ring (δ 25-50 ppm). |

| HRMS (ESI+) | Calculated for C₉H₁₄N₃⁺ [M+H]⁺: 164.1182; Found: [Value to be determined experimentally]. |

| HPLC Purity | >95% (as determined by peak area). |

III. Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry due to the established pharmacological relevance of its constituent parts.

A. Kinase Inhibition

The 2-aminopyridine core is a well-known hinge-binding motif in a multitude of kinase inhibitors.[1] By presenting hydrogen bond donors and acceptors in a specific spatial orientation, it can effectively compete with ATP for binding to the kinase active site. The pyrrolidine substituent can be directed towards other pockets within the active site to enhance potency and selectivity. Derivatives of similar 2-amino-4-(piperidine)pyridine compounds have shown potent inhibitory activity against kinases such as ALK and ROS1, which are important targets in oncology.[3]

Illustrative binding mode of the this compound scaffold in a kinase active site.

B. Other Therapeutic Areas

Beyond kinase inhibition, the aminopyridine scaffold has been explored for a wide range of therapeutic applications, including the treatment of neurological disorders and infectious diseases. The incorporation of the pyrrolidine ring can modulate properties such as solubility, metabolic stability, and cell permeability, making this a versatile platform for the development of new drug candidates.

IV. Conclusion and Future Directions

This compound is a readily accessible and highly versatile molecular scaffold with significant potential in drug discovery. The straightforward synthesis via nucleophilic aromatic substitution allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The combination of the kinase hinge-binding aminopyridine motif with the three-dimensional character of the pyrrolidine ring makes this an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. Future work in this area will likely focus on the exploration of various substitutions on both the pyridine and pyrrolidine rings to optimize potency, selectivity, and pharmacokinetic properties.

V. References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. Retrieved January 26, 2026, from [Link]

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). European Journal of Medicinal Chemistry.

-

OSHA. (2006). Aminopyridines (2-, 3-, and 4-). Retrieved January 26, 2026, from [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules.

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2023). International Journal of Molecular Sciences.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Bulgarian Chemical Communications.

-

Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry.

-

Method for synthesis preparation of 2-chloro-4-aminopyridine. (2013). Google Patents.

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen.

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Advances.

-

Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry.

-

PubChem. (n.d.). 1-Pyrrolidineethanamine. Retrieved January 26, 2026, from [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2023). RSC Advances.

-

PrepChem. (n.d.). Synthesis of 4-pyrrolidinopyridine. Retrieved January 26, 2026, from [Link]

-

Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic & Medicinal Chemistry.

-

Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications.

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry.

-

PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved January 26, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). [4-(PYRROLIDIN-1-YL)PYRIDIN-2-YL]METHANOL. Retrieved January 26, 2026, from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)pyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Pyrrolidin-1-yl)pyridin-4-amine (CAS No: 35981-63-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth examination of the structural features that govern the compound's behavior. We will explore its molecular identity, basicity (pKa), lipophilicity (logP), solubility, and theoretical spectroscopic profile. Each property is discussed in the context of its profound implications for drug discovery, including absorption, distribution, metabolism, and excretion (ADME). By synthesizing available data with established chemical principles, this guide serves as an essential resource for leveraging this molecule in synthetic chemistry and pharmaceutical research. The narrative emphasizes the causality behind experimental choices and provides standardized protocols for empirical determination, ensuring a blend of theoretical insight and practical application.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2- and 4-positions. The core structure consists of:

-

A pyridine ring , an aromatic six-membered heterocycle containing one nitrogen atom.

-

A primary amine (-NH₂) group at the 4-position, which is a key site for hydrogen bonding and a contributor to the molecule's basicity.

-

A pyrrolidine ring , a five-membered saturated N-heterocycle, attached via its nitrogen atom to the 2-position of the pyridine ring. This substituent significantly influences the electronic properties and steric profile of the molecule.

The interplay between the electron-donating pyrrolidine group and the primary amine on the pyridine scaffold dictates the molecule's overall physicochemical character.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 35981-63-6 | [1][2] |

| Molecular Formula | C₉H₁₃N₃ | [1][3] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| InChI | 1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | [2] |

| InChIKey | ZBSQRSAMKYIVHH-UHFFFAOYSA-N | [2] |

| Physical Appearance | Yellow to Brown Solid | [2] |

Core Physicochemical Properties and Their Implications

The utility of a molecule in drug development is fundamentally tied to its physicochemical properties, which govern its interaction with biological systems.[4] These properties influence everything from target binding to bioavailability and clearance.[5][6]

Table of Key Physicochemical Properties

| Property | Value (Experimental or Predicted) | Significance in Drug Discovery |

| Basicity (pKa) | Not experimentally determined. Likely > 9.0 (estimated from analogues). | Governs ionization state, aqueous solubility, cell permeability, and potential for off-target ionic interactions. |

| Lipophilicity (logP) | Not experimentally determined. XlogP for isomer is 1.1 (predicted).[7] | Influences membrane permeability, plasma protein binding, metabolic stability, and promiscuity.[8] |

| Aqueous Solubility | Not quantitatively determined. Expected to have moderate solubility, enhanced at acidic pH. | Critical for drug absorption and formulation. Poor solubility is a major hurdle in development. |

| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg (for isomer 4-(pyrrolidin-1-yl)pyridin-2-amine).[9] | Indicates the strength of intermolecular forces; relevant for purification and stability. |

| Melting Point | Not determined. | Defines the physical state and is important for formulation and handling. |

Basicity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For an amine, it reflects the acidity of its conjugate acid. This parameter is paramount as the ionization state of a drug affects its solubility, absorption across membranes, and binding to its biological target.

Expert Analysis: While an experimental pKa for this compound is not available in the cited literature, we can infer its characteristics from its structure. The molecule has three nitrogen atoms, each a potential site for protonation. The pyrrolidine nitrogen, being an aliphatic tertiary amine, is a strong electron-donating group. This electronic contribution increases the electron density on the pyridine ring, thereby increasing the basicity of the ring nitrogen. For comparison, 4-(pyrrolidin-1-yl)pyridine, which lacks the 4-amino group, is a well-known organic base with a pKa of 9.58.[10] The presence of the additional amino group at the 4-position is expected to further modulate this value. The molecule's high basicity means it will be predominantly protonated and positively charged in the acidic environment of the stomach and the physiological pH of the blood (~7.4), which will enhance its aqueous solubility.

Recommended Experimental Protocol: Potentiometric Titration Potentiometric titration is a robust and direct method for pKa determination. It relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or base).

-

Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the pH range.

-

Titration: Place the solution in a thermostatted vessel (~25 °C) and use a calibrated pH electrode to monitor the pH.

-

Data Acquisition: Titrate the solution with standardized 0.1 M HCl, adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve using appropriate software for derivative analysis. The self-validating nature of this protocol comes from the clear inflection point in the titration curve, which directly corresponds to the stoichiometric equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (logP), which describes its distribution between an immiscible organic solvent (typically octan-1-ol) and water. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism.[8]

Expert Analysis: An experimental logP is unavailable, but a predicted value (XlogP) for the closely related isomer, 4-(pyrrolidin-1-yl)pyridin-2-amine, is 1.1.[7] This value suggests a balanced character. The pyrrolidine ring and the pyridine core contribute to its lipophilicity, while the primary amine group provides hydrophilicity through its hydrogen-bonding capacity. A logP in the range of 1-3 is often considered optimal for oral drug absorption, as it provides sufficient lipid solubility to cross the gut wall without being so high as to cause poor aqueous solubility or rapid metabolic clearance. Since the molecule's ionization state is pH-dependent, the distribution coefficient (logD) is a more physiologically relevant parameter, as it considers both the neutral and ionized forms. At pH 7.4, where the compound will be significantly protonated, the logD is expected to be substantially lower (more hydrophilic) than the logP.

Recommended Experimental Protocol: Shake-Flask Method The shake-flask method is the gold-standard for logP determination due to its direct and unambiguous measurement.

-

Preparation: Prepare a stock solution of the compound in octan-1-ol. Create a biphasic system in a glass vial by adding a precise volume of this stock to an equal volume of pH-7.4 phosphate buffer (for logD) or pure water (for logP). Ensure the octan-1-ol and aqueous phases are mutually saturated beforehand.

-

Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the octan-1-ol and aqueous layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Caption: Workflow for logP/logD determination via the shake-flask method.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. For drug candidates, poor aqueous solubility is a frequent cause of failure, leading to low bioavailability and difficult formulation.

Expert Analysis: Quantitative solubility data for this compound is not publicly available. However, its structural features allow for a qualitative assessment. The presence of three nitrogen atoms, particularly the primary amine group, allows the molecule to act as both a hydrogen bond donor and acceptor, which should confer some degree of aqueous solubility.[11][12] As established in the pKa discussion, the compound is basic and will be protonated at acidic to neutral pH. This protonated form, being charged, will exhibit significantly higher solubility in water compared to the free base. Therefore, solubility is expected to be pH-dependent, increasing as the pH drops below its pKa. The related compound 4-pyrrolidinopyridine is described as having "moderate solubility".[13]

Recommended Experimental Protocol: High-Throughput Kinetic Solubility Assay For early-stage drug discovery, kinetic solubility assays are preferred for their speed and low material consumption. This method measures the solubility of a compound after it precipitates from a DMSO stock solution upon addition to an aqueous buffer.

-

Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Precipitation: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL) at various pH values (e.g., 5.0, 7.4).

-

Incubation: Shake the plate for 1-2 hours at room temperature to allow precipitation to reach a steady state.

-

Filtration: Filter the plate to remove any precipitated solid.

-

Quantification: Analyze the concentration of the compound remaining in the filtrate using a rapid method like HPLC-UV or LC-MS/MS, comparing it against a calibration curve.

Caption: Workflow for a high-throughput kinetic solubility assay.

Theoretical Spectroscopic Profile

While experimental spectra were not found in the searched literature, a theoretical analysis based on the molecular structure can predict the key spectroscopic features essential for structural verification.

-

¹H NMR: The spectrum would be complex but informative. We would expect to see:

-

Aromatic Protons: Signals in the aromatic region (~6.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns would confirm their relative positions.

-

Pyrrolidine Protons: Two sets of signals in the aliphatic region (~1.8-3.5 ppm), likely appearing as multiplets, corresponding to the two pairs of non-equivalent CH₂ groups of the pyrrolidine ring.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent.

-

-

¹³C NMR: The spectrum should show 9 distinct carbon signals, reflecting the molecule's asymmetry:

-

Aromatic Carbons: Five signals in the downfield region (~100-160 ppm) for the pyridine ring carbons.

-

Aliphatic Carbons: Four signals in the upfield region (~25-55 ppm) for the pyrrolidine ring carbons.

-

-

Mass Spectrometry: The monoisotopic mass would be approximately 163.111 Da. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺ at m/z 164.118). Common fragmentation patterns would likely involve the loss of parts of the pyrrolidine ring.

Conclusion: A Profile for Drug Discovery

This compound presents a physicochemical profile of significant interest to medicinal chemistry. Its high basicity ensures protonation and enhanced aqueous solubility at physiological pH, a favorable trait for administration and distribution. The predicted logP value of ~1.1 suggests a promising balance between the lipophilicity required for membrane traversal and the hydrophilicity needed for solubility.

This balance is a cornerstone of designing orally bioavailable drugs. The molecule's rigid, substituted pyridine core makes it an attractive scaffold for building structure-activity relationships, while the primary amine and pyrrolidine nitrogen offer multiple handles for synthetic modification to fine-tune these properties. Researchers should prioritize the experimental determination of pKa, logD (at pH 7.4), and aqueous solubility to validate these theoretical insights. Such data will be invaluable for constructing predictive ADME models and guiding the rational design of new chemical entities based on this promising molecular framework.

References

-

PubChem. 2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Pyrrolidine. Wikimedia Foundation. Available from: [Link].

-

Biosynce. 4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. Biosynce. Available from: [Link].

-

Cao, C. et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Available from: [Link].

-

Chavda, V. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available from: [Link].

-

Chemistry LibreTexts. 15.11: Physical Properties of Amines. Available from: [Link].

-

Wikipedia. 4-Pyrrolidinylpyridine. Wikimedia Foundation. Available from: [Link].

-

Giaginis, C. et al. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link].

-

Alver, Ö. et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available from: [Link].

-

National Center for Biotechnology Information. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. NIH. Available from: [Link].

- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

-

PubChemLite. 2-amino-4-(pyrrolidin-1-yl)pyridine. Available from: [Link].

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link].

-

National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH. Available from: [Link].

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link].

-

eCampusOntario Pressbooks. 26.2 Amines – Physical Properties. Available from: [Link].

-

GeeksforGeeks. Physical Properties of Amines. Available from: [Link].

-

ResearchGate. Physical Properties in Drug Design. Available from: [Link].

-

PubChem. Pyrrolidine. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. 2-Aminopyridine. Wikimedia Foundation. Available from: [Link].

Sources

- 1. 35981-63-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 35981-63-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. PubChemLite - 2-amino-4-(pyrrolidin-1-yl)pyridine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. biosynce.com [biosynce.com]

- 10. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)pyridin-4-amine (CAS Number: 35981-63-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(Pyrrolidin-1-yl)pyridin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into the nuanced physicochemical characteristics, spectroscopic profile, and safety considerations essential for laboratory handling and synthesis. Furthermore, it explores the compound's emerging role as a versatile scaffold in the development of novel therapeutics, particularly in the realm of central nervous system disorders and kinase inhibition. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 35981-63-6, is a substituted aminopyridine derivative. The molecule features a pyrrolidine ring attached to the second position of a pyridine ring, with an amino group at the fourth position. This unique arrangement of a saturated heterocycle and an aromatic amine imparts specific electronic and steric properties that are crucial for its biological activity and reactivity.

Structure and Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 35981-63-6

-

Synonyms: 4-Amino-2-(1-pyrrolidinyl)pyridine

-

Molecular Formula: C₉H₁₃N₃

-

Molecular Weight: 163.22 g/mol

-

SMILES: C1CCN(C1)C2=NC=C(C=C2)N

The structural framework of this compound, featuring both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine and pyrrolidine rings), suggests its potential for forming specific interactions with biological macromolecules.

Physicochemical Data

Precise experimental data for this compound is not extensively reported in publicly available literature. However, data from closely related analogs and computational predictions provide valuable insights into its expected properties.

| Property | Value (Experimental or Estimated) | Source/Notes |

| Physical State | Likely a solid at room temperature | Based on analogous compounds |

| Boiling Point | ~353.0 ± 27.0 °C at 760 mmHg | Estimated for the isomer 4-(Pyrrolidin-1-yl)pyridin-2-amine[1] |

| Melting Point | 54-61 °C | For the related compound 4-(Pyrrolidin-1-yl)pyridine[2] |

| pKa | ~9.58 | For the related compound 4-(Pyrrolidin-1-yl)pyridine, indicating significant basicity[3] |

| Solubility | Miscible with water and most organic solvents | Based on the properties of the parent pyrrolidine molecule[4] |

It is imperative for researchers to experimentally determine these properties for the specific batch of the compound being used.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic strategies for substituted pyridines. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A plausible and widely utilized synthetic route involves the reaction of a dihalopyridine with pyrrolidine, followed by amination. A key consideration in this approach is the regioselectivity of the substitution, which is governed by the electronic nature of the pyridine ring and the specific halogen leaving groups.

Conceptual Experimental Protocol:

-

Step 1: Monosubstitution with Pyrrolidine: 2,4-Dichloropyridine is reacted with one equivalent of pyrrolidine in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack directs the initial substitution to yield 2-chloro-4-(pyrrolidin-1-yl)pyridine as the major product. The choice of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the HCl generated during the reaction.

-

Step 2: Amination: The resulting 2-chloro-4-(pyrrolidin-1-yl)pyridine is then subjected to amination. This can be achieved using various ammonia surrogates or by direct reaction with ammonia under high pressure and temperature in the presence of a copper catalyst (e.g., Buchwald-Hartwig amination). Alternatively, a more modern approach would involve a palladium-catalyzed cross-coupling reaction with a protected amine, followed by deprotection.

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.

Diagram of the Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its constituent functional groups:

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal catalysts or to be protonated in acidic media.

-

Pyrrolidine Nitrogen: This tertiary amine is also basic and can participate in acid-base reactions.

-

Aromatic Amino Group: The primary amino group at the 4-position is a potent nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution, although the directing effects of the other substituents must be considered.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and pyrrolidine rings.

-

Pyridine Protons: Three aromatic protons will be present, likely exhibiting complex coupling patterns. The proton at the 5-position is expected to be a doublet of doublets, while the protons at the 3 and 6-positions will also show characteristic splitting.

-

Pyrrolidine Protons: The eight protons of the pyrrolidine ring will likely appear as two multiplets in the aliphatic region of the spectrum, corresponding to the α- and β-protons relative to the nitrogen atom.

-

Amine Protons: The two protons of the primary amino group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 100-160 ppm).

-

Pyrrolidine Carbons: Four signals in the aliphatic region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3500-3300 | Medium, two bands |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to strong |

| C=C and C=N Stretch (aromatic ring) | 1600-1450 | Medium to strong |

| N-H Bend (primary amine) | 1650-1580 | Medium |

| C-N Stretch | 1350-1000 | Medium |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 163. Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the amino group.

Applications in Drug Discovery and Development

The pyrrolidine and aminopyridine moieties are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[5] This suggests that this compound is a promising scaffold for the development of novel therapeutic agents.

Central Nervous System (CNS) Agents

Substituted aminopyridines are known to modulate the activity of various ion channels and receptors in the central nervous system. The structural similarity of this compound to known CNS-active compounds suggests its potential as a starting point for the development of drugs targeting neurological and psychiatric disorders.

Kinase Inhibitors

The aminopyridine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine and amino groups can form crucial hydrogen bonds with the hinge region of the kinase active site. The pyrrolidine moiety can be functionalized to occupy hydrophobic pockets and enhance binding affinity and selectivity. For instance, some pyridin-2-yl urea inhibitors have shown potent activity against Apoptosis Signal-regulating Kinase 1 (ASK1).[6]

Potential Drug Development Workflow:

Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be considered:

-

May cause respiratory irritation. [7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its unique structural features and favorable physicochemical properties make it an attractive starting point for the synthesis of novel compounds targeting a range of biological pathways. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. It is crucial for researchers to supplement this information with their own experimental data to ensure the safe and effective use of this promising compound in their research endeavors.

References

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(5), 1339.

-

PubChem. (n.d.). 1-Pyrrolidineethanamine. Retrieved from [Link]

-

Biosynce. (n.d.). 4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. Retrieved from [Link]

- Wang, J., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 22(3), 1168.

-

ResearchGate. (n.d.). IC50 values of compounds 4, 6a, 6b, 7, and 9, as well as volasertib, against BRD4/PLK1 enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]

- van der Velden, N. S., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(5), 1216–1227.

-

ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]

-

The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one.... Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

- Turesky, R. J., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 23(8), 1366–1377.

- Schilf, W., et al. (2007). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 45(11), 938–943.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(10), 6035-6049.

- Bexrud, J. A., & Schafer, L. L. (2007). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, (48), 5737-5746.

- Przybylski, P., et al. (2014). 13C and 15N CP/MAS, 1H-15N SCT CP/MAS and FTIR spectroscopy as tools for qualitative detection of the presence of zwitterionic and non-ionic forms of ansa-macrolide 3-formylrifamycin SV and its derivatives in solid state. Magnetic Resonance in Chemistry, 52(1-2), 10-21.

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. Retrieved from [Link]

- Khan, I., et al. (2022). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Chemical Methodologies, 6(5), 384-396.

Sources

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Pyrrolidin-1-yl)pyridin-4-amine

Foreword: Unveiling the Therapeutic Potential of a Novel Neuromodulator

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with the potential to modulate the central nervous system is a cornerstone of therapeutic innovation. The compound 2-(Pyrrolidin-1-yl)pyridin-4-amine, a unique amalgamation of the well-established 4-aminopyridine and pyrrolidine scaffolds, presents a compelling case for in-depth mechanistic investigation. This guide provides a comprehensive analysis of its most probable core mechanism of action, grounded in established pharmacology and supported by detailed experimental protocols to validate these hypotheses. By synthesizing data from structurally related compounds, we will construct a logical framework for understanding its biological activity, focusing primarily on its potent potential as a voltage-gated potassium (Kv) channel blocker, while also exploring plausible secondary targets that merit investigation.

Molecular Profile and Rationale for Investigation

This compound is a heterocyclic amine with the molecular formula C₉H₁₃N₃. Its structure is characterized by a pyridine ring substituted with an amino group at the 4-position and a pyrrolidine ring at the 2-position.

The rationale for investigating this molecule stems from its structural similarity to two classes of well-characterized neuroactive compounds:

-

4-Aminopyridine (4-AP): The core of the molecule is 4-aminopyridine, a known non-selective blocker of voltage-gated potassium channels.[1][2] 4-AP is used clinically to improve symptoms in multiple sclerosis by restoring action potential conduction in demyelinated axons.[1]

-

Pyrrolidine-Containing Ligands: The pyrrolidine moiety is a key feature in many natural and synthetic compounds with a wide range of biological activities, including ligands for nicotinic acetylcholine receptors (nAChRs) and inhibitors of monoamine transporters.[3]

This structural duality suggests that this compound may possess a complex pharmacological profile, with a primary mechanism likely centered on Kv channel modulation, but with the potential for off-target effects or polypharmacology involving other neuronal proteins.

Primary Mechanism of Action: Voltage-Gated Potassium (Kv) Channel Blockade

The most evidence-supported hypothesis for the core mechanism of action of this compound is the blockade of voltage-gated potassium channels.

The Role of Kv Channels in Neuronal Excitability

Voltage-gated potassium channels are crucial for regulating neuronal excitability. They are responsible for the repolarization phase of the action potential, setting the resting membrane potential, and controlling firing frequency.[4] In demyelinated neurons, the exposure of these channels can lead to a leakage of potassium ions, which impairs the propagation of the action potential.[1]

The 4-Aminopyridine Paradigm: An Open-Channel Block

The mechanism of 4-aminopyridine is well-documented. It acts as an open-channel blocker, meaning it can only enter and bind to the pore of the Kv channel when the activation gate is open.[5][6] Once inside, it stabilizes the closed state of the channel, effectively "trapping" the channel in a non-conducting conformation.[6][7] This blockade of potassium efflux prolongs the action potential, increases calcium influx at the presynaptic terminal, and subsequently enhances the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.[4]

Hypothesized Action of this compound

We hypothesize that this compound retains the fundamental Kv channel blocking properties of its 4-aminopyridine core. The addition of the pyrrolidine ring at the 2-position is predicted to modulate its physicochemical properties, such as lipophilicity and basicity (pKa). These modifications can influence the compound's potency, its affinity for different Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3), and its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[2] Structure-activity relationship studies of other 4-AP derivatives have shown that substitutions on the pyridine ring can significantly alter these parameters.[2]

Diagram: Proposed Mechanism of Kv Channel Blockade

Caption: Proposed mechanism of this compound at Kv channels.

Experimental Validation: Electrophysiological Analysis

To definitively characterize the interaction of this compound with Kv channels, the patch-clamp technique is the gold standard.[8]

Protocol: Whole-Cell Patch-Clamp Assay for Kv Channel Blockade

| Step | Procedure | Rationale |

| 1 | Cell Preparation | Use a cell line stably expressing the human Kv channel subtype of interest (e.g., HEK293 cells expressing hKv1.1). Culture cells to 70-80% confluency on glass coverslips. |

| 2 | Solution Preparation | External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4). Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2). |

| 3 | Pipette Preparation | Pull borosilicate glass capillaries to a resistance of 4–5 MΩ when filled with the internal solution.[8] |

| 4 | Seal Formation | Approach a single, healthy cell with the pipette and apply slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ). |

| 5 | Whole-Cell Configuration | Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. |

| 6 | Data Acquisition | Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents. Record baseline currents. |

| 7 | Compound Application | Perfuse the external solution containing various concentrations of this compound (e.g., 1 µM to 10 mM) onto the cell. |

| 8 | Recording Blockade | Repeat the voltage-step protocol in the presence of the compound and record the resulting currents. |

| 9 | Data Analysis | Measure the peak current amplitude at each voltage step before and after drug application. Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value. |

Secondary and Investigational Mechanisms of Action

The structural motifs of this compound suggest potential interactions with other neuronal targets. A comprehensive understanding of its mechanism requires a screening approach to investigate these possibilities.

Diagram: Investigational Screening Workflow

Caption: A logical workflow for characterizing the full mechanistic profile.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Rationale: The pyrrolidine and pyridine rings are the core components of nicotine, the endogenous agonist for nAChRs. Therefore, it is plausible that this compound could bind to these receptors.

Experimental Validation: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.[9]

| Step | Procedure | Rationale |

| 1 | Membrane Preparation | Homogenize rat brain tissue (e.g., cortex for α4β2, hippocampus for α7) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.[10] |

| 2 | Assay Setup | In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Cytisine for α4β2 nAChRs), and varying concentrations of this compound.[9] |

| 3 | Incubation | Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10] |

| 4 | Filtration | Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand. |

| 5 | Quantification | Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter. |

| 6 | Data Analysis | Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the Ki (inhibitory constant). |

Dopamine Transporter (DAT) Inhibition

Rationale: Certain pyrrolidine-containing compounds are known to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.[11]

Experimental Validation: Neurotransmitter Uptake Assay

This functional assay measures the compound's ability to block the uptake of a labeled substrate into cells expressing the transporter.[12][13]

| Step | Procedure | Rationale |

| 1 | Cell Plating | Plate cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate and allow them to form a confluent monolayer.[13] |

| 2 | Compound Incubation | Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for 10-20 minutes at room temperature.[11] |

| 3 | Uptake Initiation | Add a solution containing a labeled substrate, such as [³H]Dopamine, to each well and incubate for a short period (e.g., 10 minutes).[11] |

| 4 | Uptake Termination | Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove the extracellular substrate. |

| 5 | Quantification | Lyse the cells and measure the amount of accumulated labeled substrate using a scintillation counter. |

| 6 | Data Analysis | Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC₅₀ value. |

Kinase Inhibition

Rationale: The pyridine scaffold is a common feature in many small-molecule kinase inhibitors. A broad screening approach is necessary to rule out or identify any significant kinase-related activity.

Experimental Validation: In Vitro Kinase Assay

This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of the test compound.[14][15]

| Step | Procedure | Rationale |

| 1 | Assay Setup | In a 96-well plate, combine a recombinant kinase, a specific substrate (peptide or protein), and varying concentrations of this compound in a kinase buffer.[16] |

| 2 | Reaction Initiation | Start the reaction by adding a solution of ATP (often [γ-³²P]ATP or in a system with a fluorescence-based readout).[14] |

| 3 | Incubation | Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed. |

| 4 | Reaction Termination | Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent). |

| 5 | Quantification | Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using a detection method such as fluorescence polarization or TR-FRET.[15] |

| 6 | Data Analysis | Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration. |

Data Summary and Interpretation

The following table presents a hypothetical summary of the data that could be generated from the experimental protocols described above. This data would be crucial for building a comprehensive pharmacological profile of this compound.

| Assay Type | Target | Parameter | Hypothetical Value | Interpretation |

| Electrophysiology | Kv1.1 Channel | IC₅₀ | 15 µM | Potent blockade of voltage-gated potassium channels. |

| Electrophysiology | Kv1.2 Channel | IC₅₀ | 25 µM | Suggests some selectivity for Kv1.1 over Kv1.2. |

| Radioligand Binding | α4β2 nAChR | Kᵢ | > 100 µM | Low affinity for the α4β2 nicotinic receptor. |

| Radioligand Binding | α7 nAChR | Kᵢ | > 100 µM | Low affinity for the α7 nicotinic receptor. |

| Transporter Uptake | Dopamine Transporter (DAT) | IC₅₀ | 8 µM | Moderate inhibition of dopamine reuptake. |

| Kinase Panel | Representative Kinases | % Inhibition @ 10 µM | < 20% | No significant off-target kinase activity. |

Based on this hypothetical data, the primary mechanism of action would be confirmed as voltage-gated potassium channel blockade, with a secondary activity as a dopamine transporter inhibitor.

Conclusion and Future Directions

The in-depth analysis presented in this guide strongly supports the hypothesis that this compound functions primarily as a voltage-gated potassium channel blocker. This mechanism, inherited from its 4-aminopyridine core, is likely modulated by the 2-pyrrolidinyl substitution, which may also confer a secondary activity as a dopamine reuptake inhibitor.

To further elucidate its therapeutic potential, future research should focus on:

-

Subtype Selectivity: A broader panel of Kv channel subtypes should be tested to determine a more complete selectivity profile.

-

In Vivo Efficacy: Preclinical studies in animal models of neurological disorders, such as multiple sclerosis or spinal cord injury, are necessary to evaluate its in vivo efficacy and therapeutic window.

-

Pharmacokinetic and Safety Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicology is essential for any further drug development.

This technical guide provides a robust framework for the continued investigation of this compound, a promising compound at the intersection of established pharmacology and novel chemical design.

References

-

National Multiple Sclerosis Society. (n.d.). Dalfampridine. Retrieved from [Link]

- Kirsch, G. E., & Narahashi, T. (1983). Site of action and active form of aminopyridines in squid giant axons. Journal of Pharmacology and Experimental Therapeutics, 226(1), 174–179.

- Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & therapeutics, 111(1), 224–259.

- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.

- Yeh, J. Z., Oxford, G. S., Wu, C. H., & Narahashi, T. (1976). Dynamics of aminopyridine block of potassium channels in squid axon membrane. The Journal of general physiology, 68(5), 519–535.

- Pask, C. M., & Hobbs, C. I. (2020). Recent advances in our understanding of the structure and function of the M-current. The Journal of physiology, 598(12), 2289–2313.

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gillis, A. M. (2010). Guidelines for Potassium Channel Blocker Use. Cardiovascular Drugs and Therapy, 24(1), 77–83.

- Armstrong, C. M. (1971). Interaction of tetraethylammonium ion derivatives with the potassium channels of giant axons. The Journal of general physiology, 58(4), 413–437.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

- Stühmer, W. (1992). Electrophysiological recording from Xenopus oocytes. Methods in enzymology, 207, 319–339.

- Muramatsu, I., Anisuzzaman, A. S. M., Yoshiki, H., & Shinozuka, K. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 61.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6296.

-

Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

- Starmer, C. F., Lancaster, A. R., Lastra, A. A., & Grant, A. O. (1993). Proarrhythmic Response to Potassium Channel Blockade.

- Goodman, L. A., & Stone, G. A. (2013). The effects of 4-aminopyridine on the nervous system. Progress in neurobiology, 103, 80–100.

- Zhang, T., & Cooper, E. C. (2009). Recent advances in the molecular biology of KCNQ channels. Channels, 3(3), 151–157.

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

- Gao, Y., Zlateska, B., Brzozowski, M., & Salit, M. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 101–112.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). The Structure-Activity Relationships of Potassium Channel Blockers. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Finlayson, B., Focken, T., Lui, B., & Miller, N. D. (2014). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS chemical neuroscience, 5(10), 966–974.

-

ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. Retrieved from [Link]

Sources

- 1. neurology.org [neurology.org]

- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drexel.edu [drexel.edu]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. In vitro kinase assay [protocols.io]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. researchgate.net [researchgate.net]

The Discovery of Novel Pyrrolidinyl Aminopyridine Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Imperative for Novel Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel chemical scaffolds that can yield highly selective and potent kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, have proven to be fertile ground for therapeutic intervention. However, the challenges of acquired resistance, off-target toxicity, and the need for improved pharmacokinetic profiles demand a continuous evolution in our approach to inhibitor design. This guide delves into the discovery and development of a promising class of compounds: pyrrolidinyl aminopyridines. By merging the structural features of the pyrrolidine ring—known for its ability to explore three-dimensional space and introduce chirality—with the proven kinase-binding properties of the aminopyridine core, researchers have begun to unlock a new chemical space with significant therapeutic potential.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a narrative that follows the logical and scientific progression of a drug discovery campaign. We will explore the rationale behind the design of these molecules, the intricacies of their synthesis, the methodologies for their biological evaluation, and the interpretation of the resulting data. Our focus will be on the "why" behind the "how," providing insights into the causality of experimental choices and ensuring that the described protocols are self-validating systems.

The Pyrrolidinyl Aminopyridine Scaffold: A Strategic Fusion for Kinase Selectivity

The strategic combination of a pyrrolidine moiety with an aminopyridine core offers several advantages in the design of kinase inhibitors. The aminopyridine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical element for ATP binding. The pyrrolidine ring, a saturated five-membered heterocycle, provides a versatile platform for introducing substituents with precise stereochemistry. This allows for the exploration of deeper pockets within the kinase active site, often leading to enhanced potency and selectivity. The non-planar nature of the pyrrolidine ring also allows for better three-dimensional space-filling, which can be crucial for disrupting protein-protein interactions or accessing cryptic binding sites.

Design Rationale: Targeting Mitotic Kinases

A key area of focus for pyrrolidinyl aminopyridine derivatives has been the inhibition of mitotic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. These kinases are critical for the proper execution of mitosis, and their overexpression is a hallmark of many cancers. By targeting these kinases, it is possible to induce mitotic arrest and subsequent apoptosis in cancer cells. The design strategy often involves a fragment-based approach, where smaller chemical fragments are screened and then elaborated upon to create more potent and selective inhibitors. The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has emerged as a particularly promising starting point for the development of MPS1 and Aurora kinase inhibitors.

Synthetic Strategies: Building the Pyrrolidinyl Aminopyridine Core

The synthesis of pyrrolidinyl aminopyridine derivatives requires a multi-step approach, often culminating in a key coupling reaction to unite the two core fragments. A representative synthetic route to a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivative is outlined below.

Representative Synthesis of a 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Derivative

This synthesis exemplifies a common strategy involving the construction of the pyridinone core followed by a Hofmann rearrangement to install the key amino group.

Experimental Protocol:

-

Step 1: Synthesis of the Carboxamide Intermediate:

-

To a solution of Milrinone (a phosphodiesterase inhibitor used as a starting material) in concentrated sulfuric acid, heat the reaction mixture to 120°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxamide intermediate.

-

-

Step 2: Hofmann Rearrangement to the Aminopyridinone:

-

Treat the carboxamide intermediate with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide).

-

Heat the reaction mixture to facilitate the rearrangement.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford the final 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one.

-

Fig. 1: Hofmann Rearrangement Workflow for 3-Aminopyridinone Synthesis

Biological Evaluation: From Enzyme to Organism

A thorough biological evaluation is critical to understanding the therapeutic potential of novel pyrrolidinyl aminopyridine compounds. This process typically begins with in vitro enzymatic assays to determine the potency and selectivity of the compounds against their intended kinase targets. Promising candidates then progress to cellular assays to assess their effects on cancer cell proliferation and target engagement in a more physiologically relevant context. Finally, in vivo studies in animal models are conducted to evaluate the efficacy, pharmacokinetics, and safety of the lead compounds.

In Vitro Kinase Inhibition Assays

Biochemical assays are the first step in quantifying the inhibitory activity of the synthesized compounds. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the target kinase.

Detailed Protocol: CDK4/6 Kinase Assay (TR-FRET)

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a biotinylated substrate peptide (e.g., a fragment of the retinoblastoma protein, Rb), and ATP in the kinase buffer.

-

Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Dispense the test compounds at various concentrations into a 384-well microplate.

-

Add the kinase/substrate mixture to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assays: Probing Target Engagement and Phenotypic Effects

Cellular assays are essential to confirm that the observed enzymatic activity translates into a desired biological effect in a cellular context and that the compounds can engage their intended target in a living cell.

3.2.1. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

3.2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol:

-

Treat intact cells with the test compound or vehicle.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

-

A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Fig. 2: Cellular Thermal Shift Assay (CETSA) Workflow

In Vivo Efficacy Studies

In vivo studies are the final preclinical step to evaluate the therapeutic potential of a lead compound. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy.

Experimental Protocol: Xenograft Tumor Model

-

Implant human cancer cells (e.g., PC3 prostate cancer cells) subcutaneously into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the efficacy of the compound by comparing the tumor growth in the treated group to the control group.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the pyrrolidinyl aminopyridine scaffold and the evaluation of the resulting analogs allow for the development of a structure-activity relationship (SAR). This provides crucial insights into which structural features are important for potency, selectivity, and desirable drug-like properties.

| Compound | R1 | R2 | Kinase Target | IC50 (nM) | Cell Proliferation GI50 (µM) |

| 1a | H | 4-pyridyl | MPS1 | 50 | 2.5 |

| 1b | CH3 | 4-pyridyl | MPS1 | 15 | 0.8 |

| 2a | H | 4-pyridyl | Aurora A | 80 | 3.1 |

| 2b | CH3 | 4-pyridyl | Aurora A | 25 | 1.2 |

| 3a | H | Phenyl | CDK4 | 7.4 | 0.5 |

| 3b | H | Phenyl | CDK6 | 0.9 | 0.5 |

Table 1: Representative Structure-Activity Relationship Data for Pyrrolidinyl Aminopyridine Derivatives.

The data in Table 1 illustrates a hypothetical SAR for a series of pyrrolidinyl aminopyridine compounds. For instance, the addition of a methyl group at the R1 position (compound 1b vs. 1a) leads to a significant increase in potency against MPS1, suggesting a favorable interaction in a hydrophobic pocket. Similarly, the aminopyridine core can be tuned to target different kinases, as shown by the activity of compounds 3a and 3b against CDK4 and CDK6.

Signaling Pathways and Mechanism of Action

Pyrrolidinyl aminopyridine compounds that target mitotic kinases like MPS1 and Aurora kinases, or cell cycle kinases like CDK4/6, exert their anti-cancer effects by disrupting fundamental cellular processes.

Fig. 3: Signaling Pathways Targeted by Pyrrolidinyl Aminopyridine Kinase Inhibitors

As depicted in Figure 3, inhibition of MPS1 and Aurora kinases leads to defects in spindle assembly and chromosome segregation, ultimately triggering mitotic arrest and apoptosis. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state sequesters the E2F transcription factor. This blocks the transcription of genes required for the G1 to S phase transition, leading to cell cycle arrest and a halt in proliferation.

Future Directions and Conclusion

The discovery of novel pyrrolidinyl aminopyridine compounds represents a significant advancement in the field of kinase inhibitor drug discovery. The modular nature of the scaffold, combined with the potential for stereochemical diversity, provides a rich platform for the development of highly selective and potent therapeutic agents. Future work in this area will likely focus on:

-

Expansion of the Target Space: Exploring the activity of this scaffold against other kinase families and non-kinase targets.

-